molecular formula C6H11ClN2 B14886357 3-(Azetidin-3-yl)propanenitrile hydrochloride

3-(Azetidin-3-yl)propanenitrile hydrochloride

Cat. No.: B14886357
M. Wt: 146.62 g/mol
InChI Key: MUZYSXVDVSGNQU-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)propanenitrile hydrochloride is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)propanenitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)propanenitrile hydrochloride is unique due to its specific structure, which combines the azetidine ring with a nitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

3-(azetidin-3-yl)propanenitrile;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c7-3-1-2-6-4-8-5-6;/h6,8H,1-2,4-5H2;1H

InChI Key

MUZYSXVDVSGNQU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCC#N.Cl

Origin of Product

United States

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